molecular formula C12H30Si2 B1583203 1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane CAS No. 63262-93-1

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane

Cat. No.: B1583203
CAS No.: 63262-93-1
M. Wt: 230.54 g/mol
InChI Key: LPRFMFOJUGMAJA-UHFFFAOYSA-N
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Description

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane is a silicon-based compound with the molecular formula C12H30Si2. This compound is part of the disilane family, which consists of silicon-silicon bonded structures. It is characterized by the presence of bulky tert-butyl groups and methyl groups attached to the silicon atoms, making it a sterically hindered molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- typically involves the reaction of chlorosilanes with Grignard reagents. One common method is the reaction of tert-butylchlorosilane with methylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of hydrosilanes.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Hydrosilanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other silicon-based compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- involves its interaction with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon-silicon bond is a key feature that allows for unique chemical transformations, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Disilane, 1,2-dimethyl-1,1,2,2-tetramethyl-: Similar structure but lacks the bulky tert-butyl groups.

    Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetraphenyl-: Contains phenyl groups instead of methyl groups.

Uniqueness

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane is unique due to the presence of both tert-butyl and methyl groups, which provide a combination of steric hindrance and electronic effects. This makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl-[tert-butyl(dimethyl)silyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30Si2/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRFMFOJUGMAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212655
Record name Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63262-93-1
Record name Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063262931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane
Reactant of Route 2
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane
Reactant of Route 3
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane
Reactant of Route 4
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane
Reactant of Route 5
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane
Reactant of Route 6
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane

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